molecular formula C8H11ClN2 B12001843 1-(2-Chlorobenzyl)-1-methylhydrazine

1-(2-Chlorobenzyl)-1-methylhydrazine

Cat. No.: B12001843
M. Wt: 170.64 g/mol
InChI Key: LGLNPRCLOOTMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-1-methylhydrazine is an organic compound characterized by the presence of a chlorobenzyl group attached to a methylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-1-methylhydrazine typically involves the reaction of 2-chlorobenzyl chloride with methylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2-Chlorobenzyl chloride+MethylhydrazineThis compound\text{2-Chlorobenzyl chloride} + \text{Methylhydrazine} \rightarrow \text{this compound} 2-Chlorobenzyl chloride+Methylhydrazine→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1-methylhydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Hydrazones or azines.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-1-methylhydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chlorobenzyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorobenzyl group can facilitate binding to hydrophobic pockets, while the hydrazine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    1-(2-Bromobenzyl)-1-methylhydrazine: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Fluorobenzyl)-1-methylhydrazine: Contains a fluorine atom in place of chlorine.

    1-(2-Methylbenzyl)-1-methylhydrazine: Features a methyl group instead of chlorine.

Uniqueness: 1-(2-Chlorobenzyl)-1-methylhydrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to participate in halogen bonding, distinguishing it from its analogs.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-1-methylhydrazine

InChI

InChI=1S/C8H11ClN2/c1-11(10)6-7-4-2-3-5-8(7)9/h2-5H,6,10H2,1H3

InChI Key

LGLNPRCLOOTMFE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.